![molecular formula C16H14ClNOS B2571008 (E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one CAS No. 2034896-49-4](/img/structure/B2571008.png)
(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms within a molecule .Scientific Research Applications
Crystal Growth and Characterization
Background: The compound’s crystal structure and properties play a crucial role in various applications. Let’s explore its growth and characterization.
Findings:- Superstructure Formation : Research has investigated the presence of superstructures in the trimorphic system of this compound. Forms I and III were obtained through an anti-solvent precipitation method. Further experiments revealed superstructures on form I crystals using slow evaporative crystallization in acetone and water. Reprecipitation studies confirmed the observed superstructure. X-ray powder diffraction and SEM images provided insights into the origin of these superstructures .
Nonlinear Optical Properties
Background: Understanding the nonlinear optical behavior of molecules is essential for optoelectronic applications.
Findings:- Harmonic Generation : Second and third harmonic generation values are significantly higher than standard urea, making it suitable for nonlinear optics applications .
Biological Applications
Background: Exploring the compound’s impact on biological systems is essential for potential therapeutic applications.
Findings:- Cell Growth : In a study, cell growth increased after culturing cells with 2% fetal bovine serum in the control group .
Synthetic Equivalent
Background: Understanding its synthetic utility can guide further research.
Findings:- Alkylation and SO Loss : The compound serves as a useful synthetic equivalent for 2,3-dihydro-2,3-dimethylenethiophene. It can be easily alkylated and loses SO upon heating .
Conclusion
This compound shows promise in crystal engineering, nonlinear optics, biological studies, and synthetic applications. Its unique properties make it a fascinating subject for further investigation. 🌟
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-15-10-13-11-18(9-8-14(13)20-15)16(19)7-6-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAQHPYZOIMRBU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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